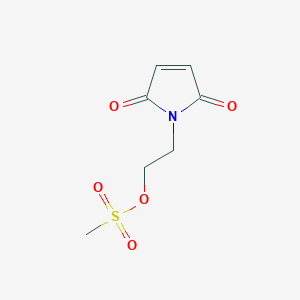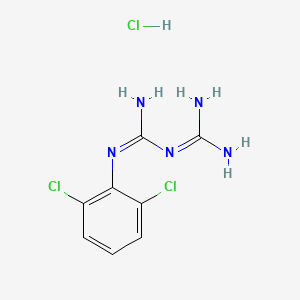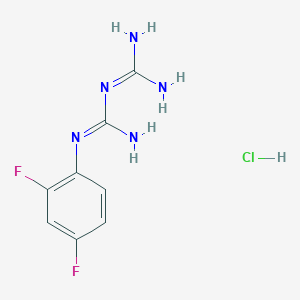
1-甲基-1H-吲哚-6-甲醛
概述
描述
1-Methyl-1H-indole-6-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of 1-methyl-1H-indole-6-carbaldehyde consists of a methyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the sixth position of the ring.
科学研究应用
1-Methyl-1H-indole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including 1-methyl-1H-indole-6-carbaldehyde, are studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 1-methyl-1H-indole-6-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This enzyme plays a significant role in the metabolism of several pharmaceuticals and is also involved in the bioactivation of procarcinogens .
Mode of Action
1-Methyl-1H-indole-6-carbaldehyde acts as an inhibitor of the CYP2A6 enzyme . By inhibiting this enzyme, the compound can reduce the metabolism of nicotine, which is primarily metabolized by CYP2A6 .
Biochemical Pathways
The compound’s action on the CYP2A6 enzyme affects the nicotine metabolic pathway . By inhibiting CYP2A6, the metabolism of nicotine is reduced, leading to increased nicotine levels in the body. This can potentially reduce the desire to smoke, as the nicotine’s effects last longer .
Pharmacokinetics
Indole derivatives are known for their high GI absorption and ability to permeate the blood-brain barrier . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Result of Action
The inhibition of CYP2A6-mediated nicotine metabolism by 1-methyl-1H-indole-6-carbaldehyde can lead to a reduction in cigarette smoking . This is due to the increased levels of nicotine in the body, which can prolong the effects of nicotine and potentially reduce the desire to smoke .
Action Environment
The action, efficacy, and stability of 1-methyl-1H-indole-6-carbaldehyde can be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of stretching frequency, causing a frequency shift . .
生化分析
Biochemical Properties
1-Methyl-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme CYP2A6, which is involved in nicotine metabolism . This inhibition can reduce cigarette smoking, making 1-methyl-1H-indole-6-carbaldehyde a potential lead for smoking reduction therapy. Additionally, it interacts with other biomolecules through its functional groups, undergoing C–C and C–N coupling reactions and reductions .
Cellular Effects
1-Methyl-1H-indole-6-carbaldehyde influences various cellular processes. It has been observed to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a vital role in cell signaling and regulation . Furthermore, its interaction with cellular components can lead to changes in gene expression, affecting cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-indole-6-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting CYP2A6 . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the metabolism of substrates like nicotine. Additionally, 1-methyl-1H-indole-6-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-indole-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-methyl-1H-indole-6-carbaldehyde vary with different dosages in animal models. At lower doses, it can exhibit beneficial effects such as enzyme inhibition and modulation of cellular functions. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds and potential toxicity is essential for its safe application in therapeutic settings.
Metabolic Pathways
1-Methyl-1H-indole-6-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-methyl-1H-indole-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-Methyl-1H-indole-6-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions to yield the desired aldehyde.
Industrial Production Methods: Industrial production of 1-methyl-1H-indole-6-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its efficiency and scalability.
化学反应分析
Types of Reactions: 1-Methyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 1-Methyl-1H-indole-6-carboxylic acid.
Reduction: 1-Methyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
相似化合物的比较
1-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
1-Methyl-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.
Indole-3-carbaldehyde: Lacks the methyl group on the nitrogen atom.
Uniqueness: 1-Methyl-1H-indole-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the sixth position, which influences its reactivity and biological activity. The presence of the methyl group on the nitrogen atom also affects its chemical properties and interactions with molecular targets.
属性
IUPAC Name |
1-methylindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKKGIWURKKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564531 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-45-8 | |
| Record name | 1-Methyl-1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21005-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)












